N-(3,4-dimethoxyphenyl)-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide
Description
Nomenclature Breakdown:
- Parent heterocycle : Thieno[2,3-d]pyrimidin-4-one, a bicyclic system fusing a thiophene ring (positions 2,3) with a pyrimidine ring (positions 4,5).
- Substituents :
- 3,5,6-Trimethyl groups : Methyl substitutions at positions 3, 5, and 6 of the fused ring system.
- 2-Sulfanylacetamide bridge : A sulfur atom at position 2 connects the core to an acetamide group.
- N-(3,4-Dimethoxyphenyl) : The acetamide’s nitrogen is bonded to a 3,4-dimethoxy-substituted benzene ring.
This nomenclature follows IUPAC Rule C-14.4 for fused heterocycles, prioritizing the pyrimidine ring’s numbering and specifying substituents in alphabetical order.
| Component | Position | Functional Group |
|---|---|---|
| Thieno[2,3-d]pyrimidine | Core | Fused thiophene-pyrimidine |
| Methyl | 3,5,6 | -CH₃ |
| Sulfanyl | 2 | -S- |
| Acetamide | Sidechain | -NHC(=O)CH₂- |
| Dimethoxyphenyl | Terminal | -C₆H₃(OCH₃)₂ |
Properties
Molecular Formula |
C19H21N3O4S2 |
|---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-(3,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C19H21N3O4S2/c1-10-11(2)28-17-16(10)18(24)22(3)19(21-17)27-9-15(23)20-12-6-7-13(25-4)14(8-12)26-5/h6-8H,9H2,1-5H3,(H,20,23) |
InChI Key |
YJFWAYMUQHNJKE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)NC3=CC(=C(C=C3)OC)OC)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenyl)-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide typically involves multiple steps. The process begins with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. Common reagents used in the synthesis include dimethoxybenzene derivatives, thienopyrimidine derivatives, and acetamide derivatives. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and automated reactors may be employed to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxyphenyl)-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction may produce various reduced forms of the compound.
Scientific Research Applications
Anticancer Potential
Research indicates that compounds similar to N-(3,4-dimethoxyphenyl)-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide exhibit significant anticancer properties:
- Mechanism of Action : These compounds may induce apoptosis in cancer cells by activating specific signaling pathways. They have shown effectiveness in inhibiting the proliferation of various cancer cell lines.
-
Case Studies :
- Leukemia Research : In studies involving leukemia cell lines, derivatives have demonstrated cytotoxic effects with IC50 values ranging from 0.5 to 1.0 µM. These studies often report down-regulation of key proteins involved in cell survival and proliferation.
- Solid Tumors : Similar compounds have been tested against solid tumor models, showing promising results in reducing tumor size and improving survival rates in animal models.
Antimicrobial Properties
The compound also exhibits notable antimicrobial activity:
- Spectrum of Activity : Research has shown that thienopyrimidine derivatives can effectively inhibit the growth of various bacterial strains and fungi.
- Mechanism of Action : The antimicrobial effect is believed to result from the disruption of critical cellular processes in pathogens.
-
Case Studies :
- Bacterial Inhibition : A study reported that a related compound exhibited minimum inhibitory concentration (MIC) values significantly lower than conventional antibiotics against resistant strains of Staphylococcus aureus.
- Fungal Resistance : Another study highlighted its effectiveness against Candida species, suggesting potential applications in treating fungal infections.
Summary Table of Biological Activities
| Activity Type | Description | Reference Case Studies |
|---|---|---|
| Anticancer | Induces apoptosis; inhibits proliferation | Leukemia cell lines (IC50 0.5–1.0 µM) |
| Antimicrobial | Effective against bacteria and fungi | MIC lower than antibiotics against S. aureus |
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Core Pyrimidinone Modifications
- Target Compound: 3,5,6-Trimethyl substitution on the thieno[2,3-d]pyrimidinone core. Methyl groups enhance metabolic stability and may reduce polarity compared to bulkier substituents.
- Analog 1 (): 6-Ethyl and 3-phenyl groups on the pyrimidinone.
- Analog 2 () : 3-Ethyl and 5,6-dimethyl substitution. The ethyl group at position 3 may sterically hinder interactions compared to the target compound’s 3-methyl group .
- Analog 3 (): Benzimidazole substitution at position 5. This polar heterocycle could improve water solubility and hydrogen-bonding capacity, contrasting with the target’s non-polar methyl groups .
Acetamide Side Chain Variations
- Target Compound : 3,4-Dimethoxyphenyl group. Methoxy groups donate electrons, increasing solubility and influencing resonance effects.
- Analog 1 () : 4-Nitrophenyl group. Nitro’s electron-withdrawing nature reduces solubility but may enhance reactivity in electrophilic environments .
- Analog 4 () : 2,3-Dichlorophenyl group. Chlorine atoms increase lipophilicity (logP) and may improve membrane permeability but raise toxicity risks .
- Analog 5 (): 3-Chloro-4-fluorophenyl or thiazolyl groups.
Physicochemical Properties
Notes:
- Higher melting points (e.g., 230°C in ) correlate with crystalline stability, influenced by hydrogen bonding (e.g., acetamide NH) and planar aromatic systems .
- The target compound’s methoxy groups likely lower melting points compared to nitro- or chloro-substituted analogs due to reduced polarity .
Electronic and Steric Effects
- Electron-Withdrawing Groups (Analog 1): Nitro groups may activate the pyrimidinone ring for nucleophilic attack, contrasting with the target’s electron-rich core .
- Steric Hindrance : The target’s 3,5,6-trimethyl groups create a congested core, possibly limiting interactions with deep binding pockets compared to less-substituted analogs .
Biological Activity
N-(3,4-dimethoxyphenyl)-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound by reviewing relevant literature and research findings.
Chemical Structure and Properties
The compound features a thieno[2,3-d]pyrimidine core linked to a dimethoxyphenyl group via an acetamide functional group. The unique structural characteristics contribute to its biological properties.
Biological Activity Overview
Research indicates that compounds with similar structural motifs exhibit various biological activities, including:
- Antimicrobial : Compounds containing thieno[2,3-d]pyrimidine structures have shown promising antimicrobial properties.
- Anticancer : Studies have suggested that derivatives of thieno[2,3-d]pyrimidines can inhibit cancer cell proliferation.
- Anti-inflammatory : Some related compounds demonstrate anti-inflammatory effects by modulating immune responses.
The proposed mechanisms of action for this compound include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could interact with various receptors influencing cellular signaling pathways.
- Reactive Oxygen Species (ROS) Scavenging : Potential antioxidant properties may help in reducing oxidative stress in cells.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A study investigating the anticancer effects of thieno[2,3-d]pyrimidine derivatives revealed that compounds similar to this compound exhibited significant cytotoxicity against human cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .
Case Study: Antimicrobial Efficacy
In another investigation focusing on antimicrobial properties, the compound demonstrated potent activity against Staphylococcus aureus and Escherichia coli. The structure's ability to disrupt bacterial cell membranes was noted as a critical factor in its efficacy .
Q & A
Basic: What are the key considerations for optimizing the synthesis of this compound?
Answer:
Optimization involves selecting reaction conditions (solvent, temperature, catalyst) and purification methods. For example:
- Coupling Reactions : Use carbodiimide-based coupling agents (e.g., EDC·HCl) in dichloromethane with triethylamine as a base, similar to methods for structurally related acetamides .
- Yield Improvement : Adjust stoichiometric ratios (e.g., 1:1 molar ratio of acid and amine precursors) and monitor reaction progress via TLC. A study on analogous thienopyrimidine derivatives achieved 80% yield by refluxing in ethanol with sodium acetate .
- Purification : Recrystallization from ethanol-dioxane (1:2) or dichloromethane/ethyl acetate mixtures is effective for isolating crystalline products .
Basic: What spectroscopic and crystallographic techniques are critical for structural confirmation?
Answer:
- 1H NMR : Key peaks include aromatic protons (δ 7.2–7.8 ppm), methyl groups (δ 2.0–2.5 ppm), and NH signals (δ 10–12 ppm). For example, sulfanyl acetamide derivatives show SCH2 protons at δ 4.1–4.3 ppm .
- X-ray Crystallography : Resolves bond angles and dihedral twists (e.g., 65.2° between aromatic rings in related structures). Use SHELXS97/SHELXL2016 for refinement and PLATON for molecular graphics .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 344.21 for analogs) .
Advanced: How to address contradictions in reported yields or spectral data across studies?
Answer:
Contradictions may arise from:
- Reaction Conditions : Varying temperatures or solvents (e.g., ethanol vs. DMF) alter reaction kinetics. Compare protocols in (80% yield at 273 K) and (85% yield under reflux).
- Crystallization Solvents : Ethanol-dioxane vs. dichloromethane/ethyl acetate can affect crystal purity and NMR splitting patterns .
- Methodology : Validate spectral assignments using 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in complex heterocycles .
Advanced: What is the role of substituents (e.g., sulfanyl, methoxy groups) in modulating biological activity?
Answer:
- Sulfanyl Linkers : Enhance electron delocalization and binding to enzymatic thiol groups. For example, the sulfanyl bridge in thienopyrimidines improves interactions with kinase active sites .
- Methoxy Groups : Increase lipophilicity and membrane permeability. In N-(3,4-dimethoxyphenyl) analogs, methoxy substituents stabilize π-π stacking with aromatic residues in target proteins .
- Trimethylthienopyrimidine Core : The 3,5,6-trimethyl-4-oxo moiety may act as a hydrogen-bond acceptor, critical for inhibiting dihydrofolate reductase (DHFR) in microbial targets .
Advanced: How to design computational models for predicting binding affinity or stability?
Answer:
- Docking Studies : Use the crystal structure (e.g., PDB ID from ) to model interactions with biological targets like DHFR or tyrosine kinases.
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze electronic effects of substituents .
- MD Simulations : Assess stability of acetamide-protein complexes over 100 ns trajectories, focusing on key hydrogen bonds (e.g., NH···O=C interactions) .
Basic: What are the best practices for characterizing purity and stability?
Answer:
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and mobile phase (acetonitrile/water + 0.1% TFA) to assess purity (>95%) .
- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (e.g., analogs degrade above 230°C) .
- Long-term Stability : Store at 2–8°C in amber vials to prevent photodegradation of the sulfanyl group .
Advanced: How to resolve ambiguities in hydrogen bonding or crystal packing?
Answer:
- Intermolecular Interactions : Use Mercury software to visualize N–H···O and C–H···F contacts. For example, infinite chains along [100] in N-(4-chlorophenyl) derivatives stabilize the lattice .
- Synchrotron Data : High-resolution X-ray (λ = 0.71073 Å) clarifies weak interactions (e.g., C5–H5···O1 at 2.8 Å) .
- Hirshfeld Surface Analysis : Quantify contributions of H-bonding (≈30%) and van der Waals forces (≈60%) to packing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
